N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Description
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide, also known as OBT, is a synthetic compound that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. OBT is a heterocyclic compound that contains both oxadiazole and thiazole rings, and it has been shown to exhibit promising biological activity in various studies.
Scientific Research Applications
Medicinal Chemistry Potential Cholinesterase Inhibitors
Compounds with 1,3,4-oxadiazole moieties have been explored for their potential as cholinesterase inhibitors, which could be used to treat conditions like dementia and myasthenia gravis. The specific compound may have similar applications due to its structural similarities with other 1,3,4-oxadiazoles .
Pharmaceutical Research Antidiabetic Activity
Some oxadiazole compounds have shown significant antidiabetic activities by inhibiting enzymes like α-amylase. This suggests that your compound could be researched for its potential antidiabetic properties .
Cancer Research Anticancer Properties
N-substituted derivatives of oxadiazole compounds have been evaluated against various cancer cell lines, indicating that your compound might also hold promise in anticancer research .
Energetic Materials Blunt Energetic Material
Oxadiazole compounds have been considered for use in energetic materials due to their desirable properties such as low mechanical sensitivity and high gas volume after detonation .
Organic Synthesis Annulation Reactions
The oxadiazole moiety is useful in annulation reactions, which are key in synthesizing complex organic molecules. This could be an area where the compound finds application in synthetic chemistry .
Photophysics Iridium Complexes
Oxadiazole-based compounds have been used to understand the photophysical properties of iridium complexes, which are important in various applications including organic light-emitting diodes (OLEDs) .
properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-13(15-17-11-8-4-5-9-12(11)23-15)18-16-20-19-14(22-16)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBAAGPPRSDKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide |
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